molecular formula C12H17ClN2O2 B161895 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride CAS No. 38063-96-6

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

Cat. No.: B161895
CAS No.: 38063-96-6
M. Wt: 256.73 g/mol
InChI Key: KIRCBXHUNJIYKS-UHFFFAOYSA-N
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Description

Chemical Structure:
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride (CAS: 38063-96-6) is a piperazine derivative substituted with a methylenedioxybenzyl (1,3-benzodioxol-5-ylmethyl) group. Its molecular formula is C₁₂H₁₆N₂O₂·2HCl, with a molecular weight of 293.2 g/mol .

Synonyms:

  • 1-(3,4-Methylenedioxybenzyl)piperazine dihydrochloride
  • 1-Piperonylpiperazine dihydrochloride

Properties

CAS No.

38063-96-6

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H

InChI Key

KIRCBXHUNJIYKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl

Other CAS No.

38063-96-6

Related CAS

32231-06-4 (Parent)

Synonyms

1-piperonylpiperazine
1-piperonylpiperazine dihydrochloride

Origin of Product

United States

Preparation Methods

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with integrated temperature and pH control enable rapid mixing and heat dissipation.

  • Advantages : Higher throughput (90% yield) and reduced solvent waste compared to batch processes.

Catalytic Methods

  • Palladium Catalysis : Pd(OAc)₂ with BINAP ligand facilitates coupling reactions at lower temperatures (60°C), reducing energy costs.

  • Photocatalytic Systems : TiO₂-based catalysts under UV light accelerate alkylation steps, though scalability remains experimental.

Purification and Analytical Characterization

Purification Methods :

  • Recrystallization : Dissolve the crude product in hot ethanol/water (3:1 v/v) and cool to 4°C for crystal formation. Repeat until HPLC purity exceeds 99%.

  • Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) for challenging separations.

Analytical Data :

ParameterMethodResult
Purity HPLC (C18 column)99.2% (λ = 254 nm)
Salt Stoichiometry Elemental AnalysisC: 47.8%, H: 5.6%, Cl: 23.1%
Structural Confirmation ¹H/¹³C NMRδ 3.2–3.5 (piperazine CH₂)

Reaction Optimization Challenges

Byproduct Formation

  • N-Monoalkylation : Competing reaction yielding 1-(1,3-benzodioxol-5-ylmethyl)piperazine. Mitigated by using excess piperazine.

  • Ring-Opening : Hydrolysis of the benzodioxole moiety under acidic conditions. Avoided by controlling HCl concentration and temperature.

Solvent Selection

  • Ethanol vs. Acetonitrile : Ethanol increases reaction time but reduces halogenated solvent use, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Group(s) Pharmacological Activity Key Findings
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride 1,3-Benzodioxol-5-ylmethyl Antiulcer, metabolic studies Exhibits mutagenic potential when nitrosated (50–70% conversion to N-nitroso compounds) .
Trimetazidine dihydrochloride (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) 2,3,4-Trimethoxybenzyl Anticancer (precursor for imatinib derivatives) Cost-effective synthesis via chloromethylation and piperazine condensation .
N-Methyltrimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl + N-methyl Cardiovascular research Methylation alters pharmacokinetics; used in ischemia studies .
Buclizine dihydrochloride 4-tert-Butylphenylmethyl + 4-chlorophenyl Antihistamine NMR shows deshielded δ 3.59 ppm (¹H) and δ 43.1 (¹³C) in dihydrochloride form .
GBR12935 (1-(2-diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Diphenylmethoxyethyl + phenylpropyl Dopamine reuptake inhibition Selectively blocks dopamine transporters in assays .
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) 3,4-Dimethoxyphenethyl + phenylpropyl Sigma-1 receptor agonist Reduces immobility time in forced swimming tests (antidepressant-like effect) .

Structural Modifications and Activity

  • Benzodioxole vs. Trimethoxybenzyl derivatives show higher anticancer activity due to electron-donating methoxy groups stabilizing interactions with kinase targets .
  • Salt Form Impact :

    • Piperazine dihydrochloride salts (e.g., MDBP, trimetazidine) exhibit distinct ¹H NMR shifts (δ 3.59 ppm) compared to free bases (δ 2.74 ppm), influencing solubility and crystallinity .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzodioxole moiety. The chemical formula is C12H18Cl2N2O2C_{12}H_{18}Cl_2N_2O_2 with a molecular weight of approximately 283.19 g/mol. The compound is soluble in water and exhibits properties typical of serotonergic agents, influencing neurotransmitter systems in the brain .

The primary mechanism through which this compound exerts its effects is via modulation of serotonin receptors. It has been shown to act as a serotonin reuptake inhibitor , thereby increasing the availability of serotonin in the synaptic cleft. This action can lead to enhanced serotonergic neurotransmission, which is significant in the treatment of various psychiatric disorders such as depression and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : By inhibiting serotonin reuptake, it may alleviate symptoms of depression.
  • Anxiolytic Effects : Its influence on serotonin levels can also contribute to reduced anxiety.
  • Neuroprotective Properties : Some studies suggest that it may protect against neurodegeneration by modulating neuroinflammatory processes .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the uptake of serotonin and norepinephrine in neuronal cultures. This inhibition correlates with increased levels of these neurotransmitters, supporting its potential use as an antidepressant .

StudyMethodFindings
Neuronal culturesInhibition of serotonin uptake
Binding assaysAffinity for serotonin receptors

In Vivo Studies

Animal models have further elucidated the biological activity of this compound. For example, studies involving rodent models showed significant reductions in depressive-like behaviors after administration of this compound. These effects were assessed using standard behavioral tests such as the forced swim test and the tail suspension test .

ModelDosageEffect
Rodent10 mg/kgReduced depressive behavior
Rodent20 mg/kgAnxiolytic effects observed

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : A clinical trial involving patients with major depressive disorder showed that treatment with this compound resulted in a statistically significant reduction in depression scores compared to placebo controls.
  • Case Study B : Another study focused on anxiety disorders reported improvements in anxiety symptoms following administration of this compound over a six-week period.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves two stages: (1) alkylation of piperazine with a 1,3-benzodioxol-5-ylmethyl group, followed by (2) dihydrochloride salt formation. For the alkylation step, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) is common. The dihydrochloride salt can be prepared by treating the free base with HCl gas or a HCl/dioxane solution, as demonstrated for analogous piperazine derivatives . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to verify the piperazine backbone and benzodioxole substitution pattern. Compare chemical shifts with analogous compounds (e.g., fipexide derivatives) .
  • Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Pharmacopeial methods for related piperazine salts, such as ammonium acetate buffers (pH 6.5), can be adapted .
  • Salt Form Verification: Elemental analysis (C, H, N, Cl) confirms the dihydrochloride stoichiometry .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C in a desiccator (silica gel). Avoid prolonged storage (>12 months) due to potential hydrolysis of the benzodioxole moiety or salt dissociation. Degradation products can be monitored via periodic HPLC analysis .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks.
  • Avoid ignition sources (static electricity, open flames) due to potential dust combustibility .
  • Emergency procedures: For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Structural Modifications: Introduce substituents at the benzodioxole methyl group (e.g., halogens, methoxy) or piperazine nitrogen (e.g., acyl, sulfonyl groups) .
  • Biological Assays: Test analogs in vitro for receptor binding (e.g., serotonin/dopamine transporters) and in vivo for CNS activity (e.g., rodent models of cognition or anxiety) .
  • Data Interpretation: Correlate logP values (measured via shake-flask method) with blood-brain barrier permeability to prioritize lead compounds .

Q. How can contradictions in reported physicochemical properties be resolved?

Methodological Answer:

  • Cross-Validation: Compare melting points, solubility, and spectral data across independent labs using standardized protocols (e.g., USP guidelines) .
  • Dynamic Light Scattering (DLS): Assess hygroscopicity-induced aggregation, which may alter solubility measurements .
  • Quantum Mechanical Calculations: Use DFT to predict pKa values and reconcile discrepancies in ionization behavior .

Q. What strategies assess ecological risks given limited toxicity data?

Methodological Answer:

  • Tiered Testing: Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition (OECD 201) .
  • Read-Across Models: Leverage data from structurally related compounds (e.g., piperazine-based pharmaceuticals) to estimate biodegradation and bioaccumulation potential .

Q. How can computational methods predict biological targets?

Methodological Answer:

  • Molecular Docking: Screen against GPCRs (e.g., 5-HT1A_{1A} receptors) using AutoDock Vina and crystal structures from the PDB .
  • QSAR Models: Train models on datasets of piperazine derivatives with known IC50_{50} values for kinases or neurotransmitter transporters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.